molecular formula C7H7NO B1320878 2-(Pyridin-4-YL)acetaldehyde CAS No. 878499-08-2

2-(Pyridin-4-YL)acetaldehyde

Cat. No. B1320878
M. Wt: 121.14 g/mol
InChI Key: AZTCLKFBAGFZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)acetaldehyde is a compound that features both a pyridine ring and an aldehyde functional group. The presence of these two functional groups allows it to participate in various chemical reactions and makes it a valuable intermediate in organic synthesis. The compound is known to form through an n→π* interaction and a C-H···O contact, which can influence its reactivity and physical properties .

Synthesis Analysis

The synthesis of compounds related to 2-(Pyridin-4-yl)acetaldehyde can be achieved through several methods. One approach involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can yield functionalized 2-aminohydropyridines and 2-pyridinones . Another method includes the metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes . Additionally, the palladium-catalyzed reaction of 2-pyridinyl esters with hydrosilanes has been described as a new synthesis route for aldehydes, which may be applicable to the synthesis of 2-(Pyridin-4-yl)acetaldehyde .

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)acetaldehyde is characterized by the interaction between the lone pair of electrons on the nitrogen atom of the pyridine ring and the π* orbital of the aldehyde group. This n→π* interaction, along with a C-H···O contact, has been shown to influence the internal rotation of the acetaldehyde methyl group, leading to a phase-locked intermolecular oscillation .

Chemical Reactions Analysis

2-(Pyridin-4-yl)acetaldehyde can undergo various chemical reactions due to its aldehyde group. For instance, it can participate in condensation reactions with amines, as demonstrated by the formation of pyrido[1,2-a]pyrido[1',2':3,4]imidazo[2,1-c]pyrazi-5,8-di-inium salts from pyridine-2-carbaldehyde and aminoacetaldehyde dimethyl acetal . The compound can also be involved in the Chichibabin reaction for the synthesis of pyridine bases, as indicated by the gas phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-4-yl)acetaldehyde are influenced by its molecular structure. The n→π* interaction and the C-H···O contact can affect the compound's boiling point, solubility, and reactivity. The internal rotation barrier of the acetaldehyde methyl group is reduced due to the energy extracted through the n→π* interaction . Additionally, the compound's reactivity towards nucleophiles and electrophiles is modulated by the presence of the aldehyde group, which can be further explored in various organic transformations .

Scientific Research Applications

Synthesis and Derivatives

  • Organocatalyzed Oxidative N-Annulation : This compound is used in the synthesis of diverse polyfunctionalized pyridines through a novel organocatalyzed method. This approach allows for the rapid formation of C-C and C-N bonds, facilitating the production of compounds with potential antibacterial activities and fluorescence sensor applications for detecting Cu(2+) ions (H. Khanal & Y. Lee, 2015).

Chemical Transformations

  • Regioselective Alkylation : Alkylation of related pyridine derivatives using bromoacetaldehyde diethyl acetal in the presence of cesium carbonate has been achieved, leading to the selective production of desired pyridine products (Ravinder R. Sudini & Heng‐xu Wei, 2009).
  • Cyclic Acetal Formation : A transformation between 2-pyridinecarboxyaldehyde and γ-hydroxy-α,β-acetylenic esters forms highly functionalized cyclic acetals. This process occurs under mild conditions, facilitated by the basic nature of the pyridine ring (Sami Osman & K. Koide, 2008).

Analytical Applications

  • Analytical Reagent : Pyridine-2-acetaldehyde benzoylhydrazone has been studied as an analytical reagent. It forms complexes with various metal ions, making it a potential tool for analytical purposes in detecting and quantifying metal ions (M. García-Vargas, J. Bautista, & P. Toro, 1981).

Industrial Catalysis

  • Pyridine Base Synthesis : It is used in the gas-phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia, utilizing an efficient catalyst based on pentasil zeolite treated with metal cations like Pb, Tl, or Co. This catalyst significantly improves the yield of pyridine bases compared to traditional methods (Shinkichi Shimizu et al., 1998).

Safety And Hazards

The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2-pyridin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCLKFBAGFZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-YL)acetaldehyde
Reactant of Route 2
2-(Pyridin-4-YL)acetaldehyde
Reactant of Route 3
2-(Pyridin-4-YL)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-4-YL)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-YL)acetaldehyde
Reactant of Route 6
2-(Pyridin-4-YL)acetaldehyde

Citations

For This Compound
4
Citations
T Zhang, Y Lv, Y Lei, D Liu, Y Feng, J Zhao… - European Journal of …, 2018 - Elsevier
In our previous study, we reported a series of 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives that presented excellent in vitro xanthine oxidase inhibitory potency. As a …
Number of citations: 39 www.sciencedirect.com
B Huang, OA von Lilienfeld - arXiv preprint arXiv:1707.04146, 2017 - drive.google.com
Given sufficient examples, recently introduced machine learning models enable rapid, yet accurate, predictions of properties of new molecules. Extrapolation to larger molecules with …
Number of citations: 51 drive.google.com
H Yuan, K Li, Y Chen, Y Wang, J Cui, B Chen - Synlett, 2013 - thieme-connect.com
A novel way of synthesizing quinoxalines has been developed that involves condensation and C−N bond formation in a copper-catalyzed, one-pot, three-component reaction. The …
Number of citations: 15 www.thieme-connect.com
B Huang, OA von Lilienfeld - Nature chemistry, 2020 - nature.com
First-principles-based exploration of chemical space deepens our understanding of chemistry and might help with the design of new molecules, materials or experiments. Due to the …
Number of citations: 130 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.